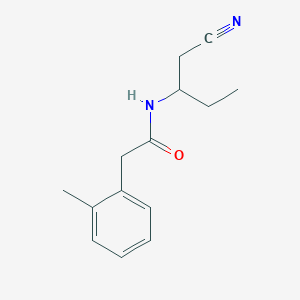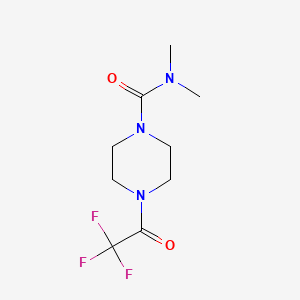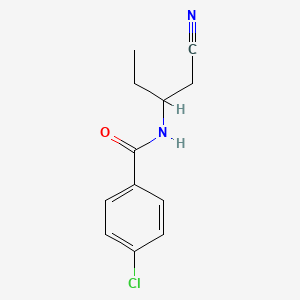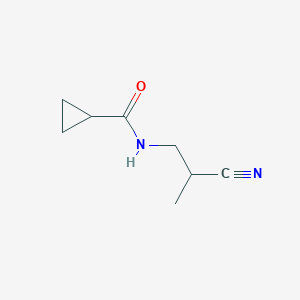![molecular formula C12H21NO4 B7555909 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. The purpose of
Mécanisme D'action
The mechanism of action of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is not fully understood. However, it has been reported to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the psychoactive effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, such as euphoria and increased energy.
Biochemical and Physiological Effects
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been reported to cause vasoconstriction and bronchodilation. These effects may be responsible for the stimulant properties of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it has a high potency, which allows for the use of smaller doses in experiments. However, one limitation is that it has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid. One direction is to investigate its potential therapeutic applications in the treatment of ADHD and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid and its potential for abuse. Finally, the development of new synthesis methods for 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion
In conclusion, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. The synthesis method involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to act as a dopamine reuptake inhibitor, which may have implications in the treatment of ADHD and Parkinson's disease. However, further research is needed to understand its long-term effects and potential for abuse.
Méthodes De Synthèse
The synthesis of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Applications De Recherche Scientifique
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been studied for its potential therapeutic applications in various research areas such as neuropharmacology, neurotoxicology, and drug abuse. It has been reported to act as a dopamine reuptake inhibitor, which may have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
Propriétés
IUPAC Name |
3-[1-(3-methoxypropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-17-9-6-11(14)13-7-4-10(5-8-13)2-3-12(15)16/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLCFQXSPATEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)